克林霉素B

描述

Clindamycin B is a derivative of clindamycin, a lincosamide antibiotic. Clindamycin B is known for its potent antibacterial properties, particularly against anaerobic bacteria and certain gram-positive bacteria. It is used in the treatment of various bacterial infections, including those resistant to other antibiotics.

科学研究应用

Clindamycin B has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the reactivity and stability of lincosamide antibiotics.

Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.

Medicine: Employed in the development of new antibacterial therapies, particularly for resistant bacterial strains.

Industry: Utilized in the formulation of topical and systemic antibacterial medications

作用机制

Target of Action

Clindamycin B, also known as Clindamycin, primarily targets the 50S ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery. By binding to this subunit, Clindamycin B interferes with the process of protein synthesis, which is vital for bacterial growth and survival .

Mode of Action

Clindamycin B operates by inhibiting bacterial protein synthesis . It achieves this by binding to the 50S subunit of the bacterial ribosome, thus preventing the elongation of the peptide chain during translation . This disruption of protein synthesis causes changes in the bacterial cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Biochemical Pathways

The primary biochemical pathway affected by Clindamycin B is the protein synthesis pathway in bacteria. By binding to the 50S ribosomal subunit, Clindamycin B prevents peptide bond formation, inhibiting protein synthesis . This disruption can lead to the death of the bacteria, as proteins are essential for many cellular functions.

Pharmacokinetics

Clindamycin B is well absorbed orally, with excellent absorption (90%). The therapeutic blood concentration of Clindamycin B is typically attained within 45 minutes after oral administration. When administered orally, the peak concentration is achieved in about 60 minutes . It is widely distributed throughout the body, including in bones and abscesses .

Result of Action

The primary result of Clindamycin B’s action is the inhibition of bacterial growth and survival. By disrupting protein synthesis, Clindamycin B causes changes in the bacterial cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms . This leads to the effective treatment of infections caused by susceptible bacteria.

Action Environment

The efficacy of Clindamycin B can be influenced by environmental factors such as local bacterial resistance patterns . For example, Clindamycin B can be used for infections in communities where community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA) is common; whether Clindamycin B is useful depends on local resistance patterns . Therefore, understanding local bacterial resistance patterns is crucial for the effective use of Clindamycin B.

准备方法

Synthetic Routes and Reaction Conditions

Clindamycin B is synthesized from lincomycin through a series of chemical reactions. The process involves the substitution of a hydroxyl group with a chlorine atom at the 7th position of the lincomycin molecule. This is typically achieved through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of clindamycin B involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the protection of functional groups, selective deprotection, and chlorination. The final product is purified through crystallization or chromatography techniques to obtain pharmaceutical-grade clindamycin B .

化学反应分析

Types of Reactions

Clindamycin B undergoes various chemical reactions, including:

Oxidation: Clindamycin B can be oxidized to form clindamycin sulfoxide.

Reduction: Reduction reactions can convert clindamycin B to its corresponding alcohol derivatives.

Substitution: The chlorine atom in clindamycin B can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Clindamycin sulfoxide.

Reduction: Clindamycin alcohol derivatives.

Substitution: Various substituted clindamycin derivatives depending on the nucleophile used.

相似化合物的比较

Similar Compounds

Lincomycin: The parent compound from which clindamycin B is derived.

Clindamycin: A closely related compound with similar antibacterial properties.

Erythromycin: A macrolide antibiotic with a similar mechanism of action but different chemical structure.

Uniqueness

Clindamycin B is unique due to its enhanced antibacterial activity compared to lincomycin. The substitution of the hydroxyl group with a chlorine atom increases its potency and spectrum of activity. Additionally, clindamycin B has better pharmacokinetic properties, including higher bioavailability and better tissue penetration .

属性

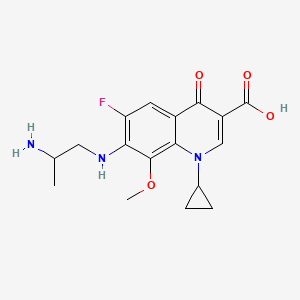

IUPAC Name |

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31ClN2O5S/c1-5-9-6-10(20(3)7-9)16(24)19-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-4/h8-15,17,21-23H,5-7H2,1-4H3,(H,19,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQYIIRIOVIPLI-MHXMMLMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18323-43-8 | |

| Record name | Clindamycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018323438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLINDAMYCIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BN07ZJ4G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Clindamycin B and how is it related to Clindamycin?

A1: Clindamycin B is a structural analog of Clindamycin, a commonly prescribed lincosamide antibiotic. It is considered an impurity that can arise during the manufacturing process of Clindamycin. []

Q2: Can you describe the typical impurities found in Clindamycin Phosphate?

A2: Besides Clindamycin B, several other impurities can be present in Clindamycin Phosphate. These include: Lincomycin, 7-epilincomycin-2-phosphate, lincomycin-2-phosphate, 7-epiclindamycin, clindamycin B-2-phosphate, and clindamycin. [] Additionally, Clindamycin-2,4-diphosphate and 3',6'-dehydro clindamycin phosphate have also been identified. []

Q3: How are these impurities typically detected and quantified?

A3: High-performance liquid chromatography (HPLC) coupled with various detection methods is commonly employed. For instance, HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC/ESI-MS/MS) enables the identification and characterization of Clindamycin Phosphate and its related impurities. [] Other methods include HPLC with UV detection at specific wavelengths like 210 nm or 254 nm. [, ]

Q4: What are the challenges in separating and analyzing these impurities?

A4: Some impurities, like epiclindamycin phosphate, can overlap with Clindamycin Phosphate in certain HPLC methods, making accurate analysis challenging. [] Developing methods with improved selectivity and resolution is crucial for accurate impurity profiling. [, ]

Q5: Are there any specific applications mentioned for Clindamycin B itself?

A5: While the provided research focuses on Clindamycin and its impurities, there isn't specific information about unique applications of Clindamycin B.

Q6: What are the methods used to optimize the detection of Clindamycin Phosphate and its related substances?

A6: Researchers have explored optimizing the USP determination method for Clindamycin Phosphate and its related substances. One approach involved using a C8 column with gradient elution using a mixture of pH 5.6 buffer solution, acetonitrile, and methanol at a specific column temperature and flow rate. This optimization led to better separation and more stable baselines compared to previous USP methods. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

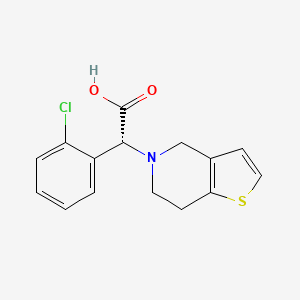

![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)

![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)